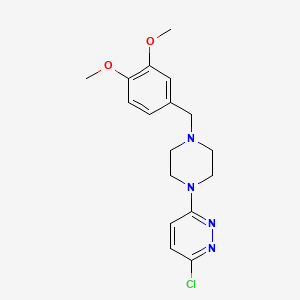
1-(3,4-Dimethoxybenzyl)-4-(3-(6-chloropyridazinyl))piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Chloro-3-pyridazinyl)-4-(3,4-dimethoxybenzyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a pyridazine ring substituted with a chlorine atom at the 6-position and a piperazine ring substituted with a 3,4-dimethoxybenzyl group. It has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloro-3-pyridazinyl)-4-(3,4-dimethoxybenzyl)piperazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.
Chlorination: The pyridazine ring is then chlorinated at the 6-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Formation of the Piperazine Ring: The piperazine ring can be synthesized by the reaction of ethylenediamine with a suitable dihaloalkane, such as 1,2-dichloroethane, under basic conditions.
Coupling Reaction: The final step involves the coupling of the 6-chloro-3-pyridazinyl moiety with the 3,4-dimethoxybenzyl group. This can be achieved through a nucleophilic substitution reaction using a suitable base, such as sodium hydride or potassium carbonate, in an appropriate solvent, such as dimethylformamide or dimethyl sulfoxide.
Industrial Production Methods: Industrial production of 1-(6-Chloro-3-pyridazinyl)-4-(3,4-dimethoxybenzyl)piperazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions: 1-(6-Chloro-3-pyridazinyl)-4-(3,4-dimethoxybenzyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom at the 6-position of the pyridazine ring can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing certain functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
科学研究应用
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: As a potential ligand for studying receptor-ligand interactions.
Medicine: As a candidate for drug development due to its potential pharmacological activities.
Industry: As an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 1-(6-Chloro-3-pyridazinyl)-4-(3,4-dimethoxybenzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
相似化合物的比较
1-(6-Chloro-3-pyridazinyl)-4-(3,4-dimethoxybenzyl)piperazine can be compared with other similar compounds, such as:
1-(6-Chloro-3-pyridazinyl)-4-benzylpiperazine: Lacks the dimethoxy groups on the benzyl moiety.
1-(6-Chloro-3-pyridazinyl)-4-(3-methoxybenzyl)piperazine: Contains only one methoxy group on the benzyl moiety.
1-(6-Chloro-3-pyridazinyl)-4-(4-methoxybenzyl)piperazine: Contains a methoxy group at the 4-position of the benzyl moiety.
The uniqueness of 1-(6-Chloro-3-pyridazinyl)-4-(3,4-dimethoxybenzyl)piperazine lies in the presence of two methoxy groups on the benzyl moiety, which can influence its chemical reactivity and biological activity.
属性
CAS 编号 |
63978-33-6 |
|---|---|
分子式 |
C17H21ClN4O2 |
分子量 |
348.8 g/mol |
IUPAC 名称 |
3-chloro-6-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]pyridazine |
InChI |
InChI=1S/C17H21ClN4O2/c1-23-14-4-3-13(11-15(14)24-2)12-21-7-9-22(10-8-21)17-6-5-16(18)19-20-17/h3-6,11H,7-10,12H2,1-2H3 |
InChI 键 |
WAPCUBGTGCJROC-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C3=NN=C(C=C3)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















